molecular formula C19H23BrN2O3 B3440973 2-bromo-6-methoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol

2-bromo-6-methoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol

Cat. No.: B3440973
M. Wt: 407.3 g/mol
InChI Key: HCKTWIFGDMSQSO-UHFFFAOYSA-N
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Description

2-bromo-6-methoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol is a complex organic compound with the molecular formula C20H24BrN3O2. This compound is known for its unique structure, which includes a bromine atom, methoxy groups, and a piperazine ring. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-methoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol typically involves multiple steps. One common method includes the bromination of 2-methoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and purity. The process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-methoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-bromo-6-methoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects in various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-6-methoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-6-methoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol is unique due to the presence of the bromine atom and the specific arrangement of methoxy groups and the piperazine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

2-bromo-6-methoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O3/c1-24-17-6-4-3-5-16(17)22-9-7-21(8-10-22)13-14-11-15(20)19(23)18(12-14)25-2/h3-6,11-12,23H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKTWIFGDMSQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C(=C3)Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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